2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a synthetic compound that combines the structural features of adamantane and tetrazole. Adamantane is known for its rigid, diamond-like structure, which imparts stability and lipophilicity, while tetrazole is a five-membered ring containing four nitrogen atoms, often used in pharmaceuticals for its bioisosteric properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The starting material, adamantane, undergoes functionalization to introduce a reactive group, such as a bromine atom, at the 1-position.
Introduction of the Tetrazole Ring: The brominated adamantane is then reacted with a suitable tetrazole precursor, such as sodium azide, under conditions that promote the formation of the tetrazole ring.
Amination: The intermediate product is further reacted with an amine source to introduce the ethan-1-amine group.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the tetrazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro or hydroxyl derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound’s structural features make it a candidate for drug development. The adamantane moiety is known for its antiviral properties, while the tetrazole ring can mimic carboxylic acids, potentially leading to new therapeutic agents.
Medicine
In medicine, 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride could be explored for its potential use in treating diseases. Its structural components suggest it might interact with biological targets in unique ways, offering new avenues for drug discovery.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as increased stability or novel electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The adamantane structure could facilitate membrane penetration, while the tetrazole ring might engage in hydrogen bonding or ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.
Tetrazole Derivatives: Various tetrazole-containing compounds are used in pharmaceuticals for their bioisosteric properties.
Uniqueness
What sets 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride apart is the combination of the adamantane and tetrazole structures in a single molecule. This unique combination could confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2694735-22-1 |
---|---|
Molecular Formula |
C13H22ClN5 |
Molecular Weight |
283.8 |
Purity |
95 |
Origin of Product |
United States |
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